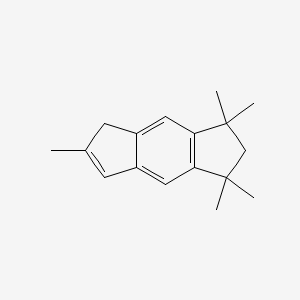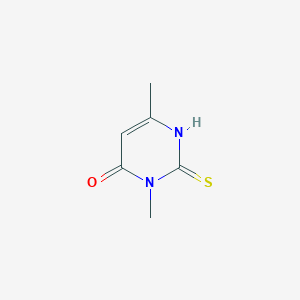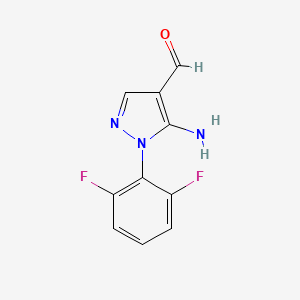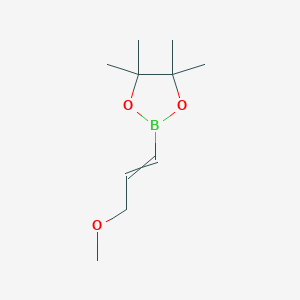
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazinone ring substituted with a chlorine atom, a methyl group, and a piperazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Piperazine Substitution: The final step involves the substitution of the piperazine moiety at the 5-position of the pyridazinone ring. This can be achieved through nucleophilic substitution reactions using piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent systems like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Aplicaciones Científicas De Investigación
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-methyl-5-(1-phenylpiperazinyl)-3(2H)-pyridazinone
- 4-chloro-2-methyl-5-(1-methylpiperazinyl)-3(2H)-pyridazinone
- 4-chloro-2-methyl-5-(1-benzylpiperazinyl)-3(2H)-pyridazinone
Uniqueness
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H13ClN4O |
|---|---|
Peso molecular |
228.68 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13ClN4O/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Clave InChI |
CKVIKRRXSRYSMS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)









![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)
![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)
